2,3-Dibromo-2-methylpropionic acid

Description

The exact mass of the compound 2,3-Dibromo-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLMYDTNVHCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388529 | |

| Record name | 2,3-dibromo-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33673-74-4 | |

| Record name | 2,3-dibromo-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromoisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromo-2-methylpropionic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Dibromo-2-methylpropionic Acid

Introduction: A Versatile Halogenated Carboxylic Acid

This compound is a halogenated carboxylic acid featuring vicinal dibromides, with one being a tertiary bromide. Its structure, containing multiple reactive centers—a carboxylic acid group, a tertiary alkyl bromide, and a primary alkyl bromide—makes it a potentially versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

The unique arrangement of functional groups suggests potential for various transformations, including esterification, dehydrobromination to form unsaturated acids, and nucleophilic substitution reactions. Understanding these properties is key to unlocking its synthetic utility.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is fundamental to its application in research and development. This section details the known physical and computed properties of this compound.

Nomenclature and Identifiers

-

IUPAC Name : 2,3-dibromo-2-methylpropanoic acid[1]

-

Synonyms : this compound, 2,3-Dibromoisobutyric acid[1]

-

Canonical SMILES : CC(CBr)(C(=O)O)Br[1]

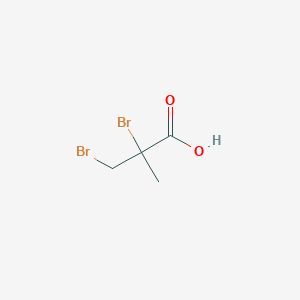

Caption: 2D Structure of this compound.

Physical and Computed Properties

Experimental data on the physical properties of this compound are not widely published.[3] The data presented below are primarily computed values sourced from comprehensive databases like PubChem, which serve as valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 245.90 g/mol | [1][2] |

| Monoisotopic Mass | 243.87345 Da | [2] |

| Appearance | Not Available | [2] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| XLogP3-AA (Computed) | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Spectroscopic Profile (Predicted)

-

¹H NMR : The proton NMR spectrum is expected to show two main signals:

-

A singlet for the methyl protons (-CH₃) at approximately 1.8-2.2 ppm.

-

A singlet for the methylene protons (-CH₂Br) at approximately 3.8-4.2 ppm. The exact chemical shifts can be influenced by solvent and concentration. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield (>10 ppm).

-

-

¹³C NMR : The carbon NMR spectrum should display four distinct signals:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the methylene carbon (-CH₂Br).

-

A signal for the quaternary carbon (-C(Br)-).

-

A signal for the carboxyl carbon (-COOH), which would be the most downfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:

-

A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption around 1700-1725 cm⁻¹.

-

C-Br stretching vibrations, typically found in the fingerprint region (500-700 cm⁻¹).

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a complex fragmentation pattern. Key features would include:

-

A visible molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two bromine atoms (⁷⁹Br and ⁸¹Br).

-

Fragments corresponding to the loss of Br (M-79/81), COOH (M-45), and combinations thereof. The mass spectrum of the related methyl 2,3-dibromo-2-methylpropanoate shows prominent peaks at m/z 179 and 153, corresponding to fragments after loss of bromine and other groups, which suggests a likely fragmentation pathway for the parent acid.[4]

-

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is via the electrophilic addition of bromine across the double bond of methacrylic acid.

Synthetic Pathway: Bromination of Methacrylic Acid

This reaction proceeds by the classic mechanism of alkene bromination, likely involving a cyclic bromonium ion intermediate, which is then opened by a bromide ion.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method, designed for high yield and operational simplicity.[5]

Materials:

-

Methacrylic acid (1.0 mol, 86.09 g)

-

Bromine (1.05 mol, 167.8 g, 53.8 mL)

-

Water

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

-

Heating mantle and temperature controller.

-

Ice bath.

Procedure:

-

Reaction Setup : To the three-necked flask, add methacrylic acid (86.09 g) and an equal mass of water (86 mL). Begin stirring the mixture.

-

Heating : Heat the aqueous solution of methacrylic acid to the reaction temperature, typically between 90-100°C.[5]

-

Addition of Bromine : Slowly add bromine (167.8 g) to the heated solution dropwise via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.[5]

-

Reaction : After the addition is complete, maintain the reaction mixture at 90-100°C with vigorous stirring for 1 to 2 hours to ensure the reaction goes to completion.[5]

-

Crystallization and Isolation : After the reaction period, cool the crude product solution in an ice bath to induce crystallization.

-

Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake with two to three portions of cold water to remove any unreacted starting materials and hydrobromic acid.

-

Drying : Dry the purified solid product, this compound, under vacuum to a constant weight. The reported yields for this process are typically high, often exceeding 90%.[5]

Caption: Experimental workflow for synthesis and purification.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is derived from the reactivity of its three key functional components: the carboxylic acid, the tertiary alkyl bromide, and the primary alkyl bromide.

Carboxylic Acid Reactivity

The carboxyl group can undergo standard transformations:

-

Esterification : Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) will yield the corresponding esters. This is a common derivatization and protection strategy.

-

Acid Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, a precursor for amides and other derivatives.

Alkyl Halide Reactivity

The two C-Br bonds offer avenues for elimination and substitution reactions.

-

Dehydrobromination : As a vicinal dibromide, the compound can undergo elimination of two equivalents of HBr to form an alkyne, or one equivalent to form a bromoalkene. Treatment with a base is the standard method to effect this transformation. The regioselectivity (which proton is removed) and stereoselectivity of the resulting alkene will depend heavily on the base used and the reaction conditions. Studies on the dehydrobromination of the similar α,β-dibromohydrocinnamic acid show this to be a facile reaction.

-

Debromination : Reaction with reducing agents, such as zinc powder in acetic acid, can lead to reductive elimination of both bromine atoms to regenerate an alkene (in this case, methacrylic acid).[6] This reaction is often used as a method for the protection and subsequent deprotection of double bonds.[6]

-

Nucleophilic Substitution : The primary bromide is more susceptible to Sₙ2 reactions than the sterically hindered tertiary bromide. Reaction with nucleophiles could selectively replace the primary bromine. However, the tertiary bromide could undergo Sₙ1 reactions under appropriate conditions (polar, protic solvent), proceeding through a stabilized tertiary carbocation.[7]

Applications and Research Interest

While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate for specialized organic synthesis. Its utility can be compared to that of related compounds like 2-bromo-2-methylpropionic acid, which is a crucial building block in pharmaceutical synthesis and a well-known initiator for Atom Transfer Radical Polymerization (ATRP).[8][9]

Potential Applications:

-

Synthesis of Novel Monomers : Dehydrobromination can yield α-bromoacrylic acid or methylpropynoic acid derivatives, which are functionalized monomers for polymer synthesis.

-

Precursor to Heterocycles : The multiple reactive sites could be exploited in intramolecular reactions to form lactones or other heterocyclic systems.

-

Fragment for Drug Discovery : As a small, functionalized molecule, it can be used as a starting point for the synthesis of compound libraries for screening in drug discovery programs. The α-bromo acid moiety is a useful precursor for α-hydroxy and α-amino acids.[10]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

-

References

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

2,3-dibromo-2-methylpropanoic acid. ChemSynthesis. [Link]

-

Methyl 2,3-dibromo-2-methylpropanoate. PubChem. [Link]

-

2,3-Dibromo-2-methylpropanoic acid. Chemsrc. [Link]

-

This compound methyl ester. Chemsrc. [Link]

-

2-Bromo-2-methylpropanoic acid. ChemBK. [Link]

-

Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Stack Exchange. [Link]

-

Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]

-

2,3-Dibromo-2-methylpropanoic acid. PubChem. [Link]

-

The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

-

Reactivity of (Vicinal) Carbonyl Compounds with Urea. ResearchGate. [Link]

-

Understanding Methyl 2-bromo-2-methylpropionate: Synthesis and Industrial Impact. LinkedIn. [Link]

-

Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. ResearchGate. [Link]

-

Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

- 1. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 2,3-dibromo-2-methylpropanoate | C5H8Br2O2 | CID 534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of 2,3-Dibromo-2-methylpropionic Acid

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2,3-Dibromo-2-methylpropionic acid (CAS No. 33673-74-4). This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. A thorough review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical data for this specific compound. Major suppliers classify it as a rare chemical for early discovery research and do not provide analytical data.

To address this information gap, this guide adopts a multi-faceted approach. It begins by establishing the definitive molecular identity of the compound. Subsequently, it presents computationally derived properties. Recognizing the practical needs of laboratory scientists, this guide provides detailed, field-proven experimental protocols for determining critical physical properties such as melting point and solubility. Furthermore, it offers an expert analysis of the predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR) based on the molecule's structure, providing a valuable reference for characterization upon synthesis. For comparative context, experimentally determined data for structurally related analogs are also presented. The guide concludes with essential safety and handling information based on aggregated GHS data.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any chemical substance is to establish its precise molecular identity. These identifiers are crucial for unambiguous documentation, database retrieval, and regulatory compliance.

1.1 Standard Identifiers

The fundamental identification parameters for this compound have been consolidated from multiple chemical databases and are presented in Table 1.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [1] |

| CAS Number | 33673-74-4 | [1][2] |

| Molecular Formula | C₄H₆Br₂O₂ | [2] |

| Molecular Weight | 245.90 g/mol | [1] |

| Canonical SMILES | CC(CBr)(C(=O)O)Br | [1] |

| InChI | InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | [1] |

| InChIKey | UYCLMYDTNVHCAN-UHFFFAOYSA-N | [1] |

1.2 Molecular Structure

The two-dimensional structure of this compound is depicted below. The structure features a carboxylic acid functional group, a quaternary carbon atom (C2) bonded to a methyl group and a bromine atom, and a primary carbon (C3) bonded to a second bromine atom.

3.2 Solubility Characterization

A qualitative solubility analysis is a powerful tool for classifying an unknown compound based on its functional groups and molecular size. [3]The carboxylic acid moiety is expected to dominate the solubility behavior of this compound.

Methodology: Systematic Solubility Testing

General Procedure: For each test, add ~25 mg of the solid compound to 0.75 mL of the solvent in a small test tube. Shake vigorously. If a clear solution forms, the compound is considered soluble. [4]

-

Solubility in Water: Test solubility in deionized water. Carboxylic acids with fewer than five carbons often show some water solubility.

-

Solubility in 5% NaOH (aq): As a carboxylic acid, the compound is expected to be deprotonated by a strong base like NaOH to form a water-soluble sodium carboxylate salt. Solubility here is a strong indicator of an acidic functional group. [3][5]3. Solubility in 5% NaHCO₃ (aq): Sodium bicarbonate is a weaker base than NaOH. Carboxylic acids are typically acidic enough to react with NaHCO₃, producing carbon dioxide gas (effervescence) and the soluble sodium salt. This test helps distinguish strongly acidic carboxylic acids from weakly acidic phenols. [4]4. Solubility in Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane to establish a practical profile for reaction and purification purposes.

Section 4: Predicted Spectroscopic Signature

While experimental spectra are unavailable, the structure of this compound allows for a confident prediction of its key spectroscopic features. This serves as a benchmark for researchers to confirm the identity of a synthesized sample.

4.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals:

-

-COOH Proton: A very broad singlet, typically appearing far downfield between 10.0-13.0 ppm . This broadness is due to hydrogen bonding and rapid chemical exchange.

-

-CH₂Br Protons: A singlet appearing between 3.5-4.0 ppm . This signal represents the two protons on the carbon adjacent to the quaternary center and a bromine atom.

-

-CH₃ Protons: A singlet appearing between 1.8-2.2 ppm . This signal corresponds to the three protons of the methyl group attached to the quaternary carbon.

The integration ratio of these peaks should be 1:2:3, corresponding to the COOH, CH₂Br, and CH₃ protons, respectively.

4.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display four unique carbon signals, as there are no planes of symmetry in the molecule:

-

-COOH (C1): The carbonyl carbon, expected in the range of 170-180 ppm .

-

-C(Br)(CH₃)- (C2): The quaternary carbon bonded to a bromine and a methyl group. Its chemical shift will be significantly influenced by the electronegative bromine, likely appearing in the 50-65 ppm range.

-

-CH₂Br (C3): The carbon of the bromomethyl group, expected in the 30-45 ppm range.

-

-CH₃ (C4): The methyl carbon, expected to be the most upfield signal, likely in the 20-30 ppm range.

4.3 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid functional group:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ . This characteristic broadness is due to the strong hydrogen bonding of the carboxylic acid dimer. [6]* C=O Stretch: A very strong and sharp absorption peak around 1700-1725 cm⁻¹ . The presence of the adjacent electronegative bromine atom may shift this peak slightly to the higher end of the range. [6]* C-O Stretch: A medium intensity absorption in the 1210-1320 cm⁻¹ region.

-

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds will appear in the fingerprint region, typically between 500-680 cm⁻¹ .

Section 5: Safety and Handling

Aggregated GHS information indicates that this compound is a hazardous substance requiring careful handling. [1][2]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Face shield is recommended when handling larger quantities.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

References

-

SpectraBase. 2,3-Dibromo-2-methyl-propionic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]. Accessed January 7, 2026.

-

University of Colorado Boulder, Department of Chemistry. Mel-Temp Melting Point Apparatus. [Link]. Accessed January 7, 2026.

-

Pocono Mountain School District. DETERMINATION OF MELTING POINTS. [Link]. Accessed January 7, 2026.

-

University of Notre Dame, Department of Chemistry & Biochemistry. MELTING POINT DETERMINATION. [Link]. Accessed January 7, 2026.

-

California State University, Bakersfield. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]. Accessed January 7, 2026.

-

University of Calgary, Department of Chemistry. Melting point determination. [Link]. Accessed January 7, 2026.

-

The University of the West Indies at Mona, Department of Chemistry. Qualitative Analysis of Organic Compounds. [Link]. Accessed January 7, 2026.

-

Studylib. Qualitative Analysis of Organic Compounds: Solubility. [Link]. Accessed January 7, 2026.

-

CSU Bakersfield, Department of Chemistry. Lab 14: Qualitative Organic Analysis. [Link]. Accessed January 7, 2026.

-

Institute of Science, Nagpur, Department of Chemistry. Identification of Organic Compound by Organic Qualitative Analysis. [Link]. Accessed January 7, 2026.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). [Link]. Accessed January 7, 2026.

-

SpectraBase. 2,3-Dibromo-2-methyl-propionic acid, ethyl ester - Optional[1H NMR]. [Link]. Accessed January 7, 2026.

-

Chemsrc. 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4. [Link]. Accessed January 7, 2026.

-

ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid. [Link]. Accessed January 7, 2026.

-

Chemsrc. CAS#:3673-79-8 | this compound methyl ester. [Link]. Accessed January 7, 2026.

-

PubChem. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165. [Link]. Accessed January 7, 2026.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]. Accessed January 7, 2026.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]. Accessed January 7, 2026.

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]. Accessed January 7, 2026.

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]. Accessed January 7, 2026.

Sources

- 1. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. studylib.net [studylib.net]

- 4. EXPERIMENT 8 [aris.gusc.lv]

- 5. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2,3-Dibromo-2-methylpropionic acid structural formula

An In-Depth Technical Guide to 2,3-Dibromo-2-methylpropionic Acid: Structure, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis. The document delves into its molecular structure, physicochemical properties, and predicted spectroscopic characteristics. A detailed, field-proven protocol for its synthesis via the electrophilic bromination of methacrylic acid is presented, with an emphasis on the causal factors influencing the reaction's success and purity of the product. Furthermore, this guide explores the compound's chemical reactivity, potential applications in research and drug development, and critical safety and handling procedures. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical intermediate.

Introduction to this compound

This compound (CAS No: 33673-74-4) is a bifunctional organic compound featuring both a carboxylic acid group and vicinal dibromide atoms.[1] This unique combination of functional groups makes it a molecule of interest for synthetic chemists. The presence of two bromine atoms, one on a tertiary carbon and one on a primary carbon, alongside a reactive carboxylic acid moiety, provides multiple sites for chemical modification. While not as extensively documented as some of its analogs, its structure suggests significant utility as an intermediate for creating more complex molecules, particularly in the fields of materials science and pharmaceutical synthesis. This guide aims to consolidate the available information and provide expert-driven insights into its properties, synthesis, and handling.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structural formula of this compound is C₄H₆Br₂O₂.[1][2] Its IUPAC name is 2,3-dibromo-2-methylpropanoic acid.[1] The molecule contains a central quaternary carbon atom bonded to a bromine atom, a methyl group, a bromomethyl group (-CH₂Br), and a carboxyl group (-COOH). The carbon atom at position 2 is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and reported properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | PubChem[1] |

| CAS Number | 33673-74-4 | PubChem[1] |

| Molecular Formula | C₄H₆Br₂O₂ | PubChem[1] |

| Molecular Weight | 245.90 g/mol | PubChem[1] |

| Canonical SMILES | CC(CBr)(C(=O)O)Br | PubChem[1] |

| InChI Key | UYCLMYDTNVHCAN-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White Powder (Predicted) | ChemicalBook[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Complexity | 104 | PubChem[4] |

Spectroscopic Characterization (Predictive Analysis)

As of this guide's publication, dedicated, peer-reviewed spectroscopic data for this compound is not widely available. The following analysis is therefore predictive, based on the compound's known structure and data from analogous molecules. These predictions serve as a benchmark for researchers to validate their own analytical findings.

-

¹H NMR Spectroscopy : A proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (-CH₃) around 1.8-2.2 ppm.

-

An AB quartet for the diastereotopic protons of the bromomethyl group (-CH₂Br) between 3.8-4.5 ppm.

-

A broad singlet for the acidic proton of the carboxyl group (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal four signals:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the bromomethyl carbon (-CH₂Br).

-

A signal for the quaternary carbon bearing a bromine atom (-C(Br)-).

-

A downfield signal for the carbonyl carbon (-COOH).

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to display characteristic absorption bands for its functional groups:

-

A very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the 1400-1200 cm⁻¹ region.

-

C-Br stretching vibrations, which would appear in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry : Mass spectrometry would be a definitive tool for identification. The mass spectrum should show a molecular ion peak cluster characteristic of a molecule containing two bromine atoms. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), one would expect to see three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Synthesis and Purification

Synthetic Pathway: Electrophilic Addition

The most direct and industrially viable synthesis of this compound is through the electrophilic addition of elemental bromine (Br₂) across the double bond of methacrylic acid.[5] The reaction proceeds readily in an aqueous medium.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from the methodology described in patent CN101560147A.[5] It is a self-validating system, as the identity and purity of the final product should be confirmed using the characterization methods outlined in the previous section.

Materials & Reagents:

-

Methacrylic acid (CH₂=C(CH₃)COOH)

-

Liquid Bromine (Br₂)

-

Deionized Water

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic or overhead)

-

Heating mantle

-

Dropping funnel

-

Condenser

-

Thermometer

-

Buchner funnel and filtration flask

-

Ice bath

Procedure:

-

Setup: In a chemical fume hood, equip a three-necked flask with a dropping funnel, condenser, and thermometer. Add methacrylic acid and water (a mass ratio of 1:1 to 1:8 is suggested).[5]

-

Heating: Begin stirring the solution and heat it to the reaction temperature of 90-100°C.[5]

-

Bromine Addition: Carefully charge the dropping funnel with an equimolar amount of liquid bromine. Add the bromine dropwise to the heated methacrylic acid solution over 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.[5]

-

Reaction: After the addition is complete, maintain the reaction mixture at 100°C with continuous stirring for 1 to 2 hours to ensure the reaction goes to completion.[5]

-

Crystallization: Once the reaction is complete, turn off the heat and allow the crude product solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid crystals with two to three portions of cold deionized water to remove any unreacted starting materials or water-soluble impurities.[5]

-

Drying: Dry the purified product, preferably in a vacuum desiccator, to a constant weight.

Causality and Experimental Choices

-

Aqueous Medium: Using water as a solvent is not only cost-effective and environmentally friendly ("green"), but it also helps to moderate the exothermic nature of the bromination reaction.

-

Dropwise Addition: Bromine is highly reactive and the reaction is exothermic. A slow, controlled addition prevents a runaway reaction and minimizes the formation of byproducts.

-

Elevated Temperature: Heating to 90-100°C increases the reaction rate, ensuring a complete conversion within a reasonable timeframe.[5]

-

Cooling and Crystallization: The product has lower solubility in cold water than the starting materials or byproducts, making crystallization an effective and straightforward method for purification. Washing with cold water is critical to minimize loss of the desired product.

Applications in Research and Drug Development

While specific applications for this compound are not extensively reported, its structure is highly analogous to other key intermediates used in both polymer chemistry and pharmaceutical synthesis.

-

Synthetic Intermediate: Its primary value lies in its role as a bifunctional building block. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the two bromine atoms can undergo various nucleophilic substitution or elimination reactions, allowing for the introduction of diverse functionalities.

-

Analogy to ATRP Initiators: The structurally similar compound, 2-Bromo-2-methylpropionic acid, is a widely used initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[3][6] The α-bromo ester/acid functionality is key to this process. It is plausible that derivatives of this compound could be investigated for similar polymerization applications.

-

Pharmaceutical Scaffolding: Halogenated carboxylic acids are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The bromine atoms can serve as handles for carbon-carbon bond-forming reactions (e.g., Suzuki or Stille coupling) to build complex molecular skeletons.

Sources

- 1. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. 2-ブロモ-2-メチルプロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

IUPAC name for C4H6Br2O2

An In-depth Technical Guide to the IUPAC Nomenclature and Structural Elucidation of C4H6Br2O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C4H6Br2O2 represents a fascinating array of structural and stereoisomers, primarily rooted in the butanoic acid framework. As halogenated carboxylic acids, these compounds are of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. The precise arrangement of the two bromine atoms on the four-carbon chain, along with the carboxylic acid functionality, gives rise to a diverse set of chemical properties and potential biological activities. The strategic incorporation of bromine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making dibromobutanoic acids valuable intermediates in the synthesis of novel therapeutics.[1]

This technical guide provides a comprehensive exploration of the IUPAC nomenclature of C4H6Br2O2 isomers, delving into the systematic rules that govern their naming. Beyond mere nomenclature, this guide illuminates the underlying principles of isomerism and provides a framework for the structural elucidation of these compounds using modern spectroscopic techniques. For the researcher engaged in the synthesis and application of these molecules, a thorough understanding of their structure and nomenclature is paramount for unambiguous communication and the rational design of new chemical entities.

Systematic Identification and IUPAC Nomenclature of C4H6Br2O2 Isomers

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that each distinct compound has a unique and unambiguous name.[2] For the isomers of C4H6Br2O2, the principal functional group is the carboxylic acid, which dictates the suffix of the parent name ("-oic acid"). The carbon chain is numbered starting from the carboxyl carbon as position 1. The bromine atoms are treated as substituents and are indicated by the prefix "bromo-," with their positions specified by locants.

Structural Isomers of Dibromobutanoic Acid

The molecular formula C4H6Br2O2 gives rise to several structural isomers based on the butanoic acid and isobutanoic acid (2-methylpropanoic acid) backbones.

Butanoic Acid Isomers

These isomers feature a straight four-carbon chain.

| IUPAC Name | PubChem CID |

| 2,2-dibromobutanoic acid | Not available |

| 2,3-dibromobutanoic acid | 95386[3] |

| 2,4-dibromobutanoic acid | 12940601[4] |

| 3,3-dibromobutanoic acid | 88139922[5] |

| 3,4-dibromobutanoic acid | 267529[6] |

| 4,4-dibromobutanoic acid | 22114689[7] |

Isobutanoic Acid Isomers

These isomers are based on a branched three-carbon chain with a methyl group at the C2 position.

| IUPAC Name | PubChem CID |

| 2-(dibromomethyl)propanoic acid | Not available |

| 3-bromo-2-(bromomethyl)propanoic acid | Not available |

| 2,3-dibromo-2-methylpropanoic acid | Not available |

Stereoisomerism in Dibromobutanoic Acids

The presence of chiral centers (a carbon atom attached to four different groups) gives rise to stereoisomers. This is particularly relevant for isomers such as 2,3-dibromobutanoic acid and 2,4-dibromobutanoic acid.

2,3-Dibromobutanoic acid , with two chiral centers at C2 and C3, can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric.[8]

2,4-Dibromobutanoic acid has one chiral center at C2 and therefore exists as a pair of enantiomers: (R)-2,4-dibromobutanoic acid and (S)-2,4-dibromobutanoic acid.[9]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.[10]

Caption: Relationship between structural and stereoisomers of C4H6Br2O2.

Synthesis of Dibromobutanoic Acid Isomers

The synthesis of dibromobutanoic acid isomers can be approached through several strategic routes, primarily involving the bromination of unsaturated precursors or the direct bromination of the corresponding butanoic acid. The choice of synthetic pathway is dictated by the desired regioselectivity of bromination.

Synthesis of 2,3-Dibromobutanoic Acid

A common and efficient method for the synthesis of 2,3-dibromobutanoic acid is the electrophilic addition of bromine to an α,β-unsaturated carboxylic acid, such as crotonic acid ((E)-but-2-enoic acid).

Protocol for the Synthesis of 2,3-Dibromobutanoic Acid from Crotonic Acid [11]

-

Dissolution: Dissolve crotonic acid in a suitable inert solvent, such as chloroform or glacial acetic acid, in a round-bottom flask.

-

Bromination: Slowly add a solution of bromine (Br2) in the same solvent to the crotonic acid solution at room temperature with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

The stereochemical outcome of this reaction (syn- or anti-addition) can be influenced by the reaction conditions and the geometry of the starting alkene.

General Approaches to Other Isomers

-

α-Bromination (Hell-Volhard-Zelinsky Reaction): For the synthesis of 2,2-dibromobutanoic acid, a potential route is the repeated α-bromination of butanoic acid using reagents like N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr3).[12]

-

Radical Bromination: The synthesis of isomers with bromine at positions further down the chain (e.g., 3,4-dibromobutanoic acid or 4,4-dibromobutanoic acid) can be challenging via direct bromination of butanoic acid due to the deactivating effect of the carboxyl group. Alternative strategies might involve the bromination of suitable precursors, such as unsaturated butanoic acids or hydroxybutanoic acids, followed by further functional group manipulations. For instance, the synthesis of 4-bromobutanoic acid from γ-butyrolactone could be a starting point for the introduction of a second bromine atom.[13]

-

Asymmetric Synthesis: The synthesis of specific stereoisomers requires the use of chiral catalysts or starting materials. For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center, which can then direct the stereoselective introduction of the bromine atoms.[14]

Caption: Overview of synthetic strategies for dibromobutanoic acid isomers.

Structural Elucidation by Spectroscopic Methods

The unambiguous identification of the various C4H6Br2O2 isomers relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the differentiation of isomers based on chemical shifts, signal multiplicities (splitting patterns), and integration values.[15]

¹H NMR Spectroscopy:

-

Chemical Shift: The position of a proton signal is influenced by its electronic environment. Protons attached to carbons bearing bromine atoms will be deshielded and appear at a higher chemical shift (downfield) compared to those on unsubstituted carbons. Protons alpha to the carbonyl group are also deshielded.

-

Multiplicity: The splitting of a proton signal is due to the influence of neighboring protons (spin-spin coupling). The n+1 rule can be used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.

-

Integration: The area under each proton signal is proportional to the number of protons it represents.

¹³C NMR Spectroscopy:

-

Chemical Shift: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons bonded to electronegative bromine atoms will be shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically > 170 ppm).

Distinguishing Isomers using NMR:

The unique substitution pattern of each isomer will result in a distinct NMR spectrum. For example:

-

2,2-dibromobutanoic acid: Would show a characteristic triplet for the terminal methyl group (C4), a quartet for the methylene group (C3), and no proton signal for the C2 carbon.

-

4,4-dibromobutanoic acid: Would exhibit a triplet for the proton at C4, and more complex multiplets for the protons at C2 and C3.

-

2,3-dibromobutanoic acid: Would show two coupled methine protons at C2 and C3, each appearing as a doublet of doublets (or more complex multiplets depending on the coupling constants), and a doublet for the terminal methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used as a fingerprint for identification.[16]

-

Molecular Ion Peak (M+): The molecular ion peak corresponds to the molecular weight of the compound. For C4H6Br2O2, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, due to the natural abundance of the 79Br and 81Br isotopes.

-

Fragmentation Pattern: The fragmentation of the molecular ion upon ionization provides structural information. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[17] The positions of the bromine atoms will influence the fragmentation pattern, leading to characteristic fragment ions for each isomer. For example, cleavage alpha to a bromine atom is a common fragmentation pathway.

Caption: Key spectroscopic techniques for the structural elucidation of C4H6Br2O2 isomers.

Applications in Drug Discovery and Development

Halogenated organic compounds, including dibrominated carboxylic acids, are valuable building blocks in the synthesis of pharmaceuticals. The introduction of bromine atoms can modulate the physicochemical properties of a molecule, which can be advantageous for optimizing drug candidates.[1]

-

Synthetic Intermediates: Dibromobutanoic acids can serve as versatile four-carbon synthons. The two bromine atoms provide reactive handles for nucleophilic substitution reactions, allowing for the introduction of other functional groups or the construction of cyclic structures. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, further expanding their synthetic utility.

-

Modulation of Pharmacokinetic Properties: The lipophilicity of a drug candidate is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of bromine atoms generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Bioisosteric Replacement: In medicinal chemistry, a bromine atom can sometimes act as a bioisostere for other groups, such as a methyl or ethyl group. This substitution can lead to improved binding affinity to the target protein or altered metabolic stability.

While specific applications of C4H6Br2O2 isomers in marketed drugs are not widely documented, their potential as intermediates in the synthesis of complex, biologically active molecules is significant. For instance, α-halo acids are known precursors for the synthesis of α-amino acids and other important chiral building blocks.

Conclusion

The IUPAC nomenclature provides a systematic and unambiguous language for describing the diverse isomers of C4H6Br2O2. A thorough understanding of these naming conventions is essential for researchers in the fields of organic chemistry and drug discovery. The structural elucidation of these isomers is readily achievable through the application of modern spectroscopic techniques, with NMR and mass spectrometry being the most powerful tools. The unique spectral fingerprints of each isomer allow for their confident identification. As the demand for novel therapeutic agents continues to grow, the strategic use of halogenated building blocks like dibromobutanoic acids will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

ChemBK. (2024, April 10). 2,3-DIBROMOBUTANOIC ACID. Retrieved from [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

- Xue, H., Tan, H., Wei, D., Wei, Y., Lin, S., Liang, F., & Zhao, B. (2013). N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. RSC Advances, 3(13), 4157-4160.

-

PubChem. (n.d.). 2,3-Dibromobutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dibromobutanoic acid. Retrieved from [Link]

-

SelfStudys. (n.d.). IUPAC NOMENCLATURE & STRUCTURAL ISOMERISM. Retrieved from [Link]

-

Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

bartleby. (2023, February 27). Answered: 2,3-Dibromobutanoic acid has two chiral carbons and four stereoisomers.... Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes.... Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,3-DIBROMOBUTANOIC ACID | CAS 600-30-6. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

PubMed. (n.d.). Novel system for decarboxylative bromination of alpha,beta-unsaturated carboxylic acids with diacetoxyiodobenzene. Retrieved from [Link]

-

Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Unknown. (n.d.). Stereochemistry This is study of the 3 dimensional arrangement in space of molecules. In organic chemistry, subtle differences i. Retrieved from [Link]

-

ResearchGate. (2025, August 6). N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds | Request PDF. Retrieved from [Link]

-

Unknown. (n.d.). Dynamic Stereochemistry of Chiral Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubMed. (n.d.). Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2,4-dibromobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dibromobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dibromobutanoic acid. Retrieved from [Link]

-

YouTube. (2015, February 23). Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.

-

Chegg.com. (2022, February 22). Solved The 1H NMR spectrum of one isomer of | Chegg.com. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-diiodobutane. Retrieved from [Link]

-

drwainwright.weebly.com. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]

Sources

- 1. Ascensus [ascensusspecialties.com]

- 2. selfstudys.com [selfstudys.com]

- 3. 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dibromobutanoic acid | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dibromobutanoic acid | C4H6Br2O2 | CID 88139922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dibromobutanoic acid | C4H6Br2O2 | CID 267529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Dibromobutanoic acid | C4H6Br2O2 | CID 22114689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Answered: 2,3-Dibromobutanoic acid has two chiral carbons and four stereoisomers: 1 COOH H C HI 3 C - C|||| + с CH3 4 Br 2 ww Br sm quod del 12 Make models for the… | bartleby [bartleby.com]

- 9. (2R)-2,4-dibromobutanoic acid | C4H6Br2O2 | CID 94860418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 11. 2,3-DIBROMOBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to 2,3-Dibromo-2-methylpropionic Acid (CAS No. 33673-74-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2,3-Dibromo-2-methylpropionic acid (CAS No. 33673-74-4), a halogenated carboxylic acid. While this compound is available commercially, its applications and biological activity are not extensively documented in publicly accessible scientific literature. This guide endeavors to consolidate the available information on its synthesis, physicochemical properties, and safety protocols, while also addressing the current gaps in knowledge regarding its use in drug development and its spectroscopic characterization.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 33673-74-4 | [1] |

| Molecular Formula | C₄H₆Br₂O₂ | [1] |

| Molecular Weight | 245.90 g/mol | [1] |

| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [1] |

| Synonyms | This compound, 2,3-Dibromoisobutyric acid | [1] |

| Density | 2.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 265.8 ± 25.0 °C at 760 mmHg | [2] |

| Canonical SMILES | CC(CBr)(C(=O)O)Br | [1] |

| InChIKey | UYCLMYDTNVHCAN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of methacrylic acid.[3] The following protocol is adapted from the procedure described in patent CN101560147A.[3]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Methacrylic acid

-

Bromine

-

Water (for reaction and washing)

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, heating mantle, and a dropping funnel, add methacrylic acid and water. The mass ratio of methacrylic acid to water can range from 1:1 to 1:8.[3]

-

Heating: Begin stirring and heat the aqueous solution of methacrylic acid to a temperature between 50°C and 100°C.[3]

-

Addition of Bromine: Slowly add bromine to the heated solution from the dropping funnel. The molar ratio of methacrylic acid to bromine can be between 1:1 and 1:3.[3] The rate of bromine addition can be controlled, for example, at 2.4–7.5 g/minute .[3]

-

Reaction: Maintain the reaction temperature and continue stirring for 1 to 5 hours.[3]

-

Crystallization: After the reaction is complete, cool the crude product solution to below 5°C to induce crystallization.[3]

-

Filtration: Filter the crystallized product to separate the solid from the mother liquor.[3]

-

Washing and Drying: Wash the solid product with cold water 2 to 3 times. Dry the washed solid to obtain this compound.[3]

Yield: This method has been reported to produce yields as high as 98.8%.[3]

Spectroscopic Characterization

As of the date of this guide, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. The following sections provide an analysis of the expected spectral features based on the compound's structure and available data for a closely related analog, Methyl 2,3-dibromo-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum of this compound:

-

-CH₃ group (C2): A singlet is expected for the methyl protons at the C2 position.

-

-CH₂Br group (C3): The two protons on the C3 carbon are diastereotopic and would be expected to appear as two separate signals, each likely a doublet due to geminal coupling, or as an AB quartet.

-

-COOH group: A broad singlet for the carboxylic acid proton, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectrum of this compound:

-

-COOH (C1): A signal in the downfield region, characteristic of a carboxylic acid carbon.

-

-C(Br)(CH₃)- (C2): A signal for the quaternary carbon attached to a bromine atom and a methyl group.

-

-CH₂Br (C3): A signal for the carbon attached to a bromine atom.

-

-CH₃: A signal for the methyl carbon.

Infrared (IR) Spectroscopy

Expected IR Spectrum of this compound:

-

O-H stretch (carboxylic acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-O stretch (carboxylic acid): An absorption band in the region of 1320-1210 cm⁻¹.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrum of this compound:

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster of peaks. Fragmentation may involve the loss of Br, COOH, and other small fragments.

Applications in Research and Drug Development

Currently, there is a notable lack of specific, publicly available information detailing the direct application of this compound in drug discovery or its biological activity. Its chemical structure, featuring a carboxylic acid and two bromine atoms, suggests its potential utility as a chemical intermediate or a building block in organic synthesis. Halogenated compounds are often used to introduce specific functionalities or to modify the steric and electronic properties of molecules in the synthesis of more complex chemical entities.

Derivatives of bromo-propanoic acids have been investigated in medicinal chemistry. For instance, various 2-phenylpropionic acid derivatives have been synthesized and evaluated for their dual COX inhibitory and antibacterial activities.[4] Additionally, bromo-substituted propanoic acid derivatives have been explored as nonsteroidal anti-inflammatory drugs.[5][6] While these examples do not directly involve this compound, they highlight the potential for related structures in the development of therapeutic agents.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause an allergic skin reaction.[1] It is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements: [1]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage

-

Handling: Use only under a chemical fume hood.[7] Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[7] Avoid breathing dust and prevent contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Keep in a corrosives area.[7]

References

Sources

- 1. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4 | Chemsrc [chemsrc.com]

- 3. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,3-Dibromo-2-methylpropionic Acid: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,3-Dibromo-2-methylpropionic acid, a valuable halogenated carboxylic acid intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, a detailed synthesis protocol, analytical characterization, safety considerations, and its potential applications as a building block in medicinal chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound, with the molecular formula C₄H₆Br₂O₂, is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its structure features a propionic acid backbone with bromine atoms at the 2 and 3 positions and a methyl group at the 2-position. This unique arrangement of functional groups imparts specific reactivity, making it a versatile intermediate.

The molecular weight of this compound is 245.90 g/mol .[1][2] Understanding its physicochemical properties is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| Molecular Weight | 245.90 g/mol | [1][2] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][3] |

| CAS Number | 33673-74-4 | [1][3] |

| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [2] |

| Density | 2.1±0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 265.8±25.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 114.5±23.2 °C (Predicted) | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved through the bromination of methacrylic acid. The following protocol is based on established methods and provides a clear, step-by-step guide for its laboratory-scale preparation.[4]

Causality Behind Experimental Choices

The choice of methacrylic acid as the starting material is due to the presence of a carbon-carbon double bond, which is susceptible to electrophilic addition of bromine. The reaction is typically carried out in an aqueous medium, which serves as a cost-effective and relatively safe solvent. The temperature is controlled to manage the exothermicity of the bromination reaction and to influence the reaction rate. Crystallization is employed as a straightforward and effective method for purification, leveraging the expected solid nature of the product at lower temperatures.

Experimental Workflow Diagram

Caption: Role of this compound in β-lactam synthesis.

Versatile Building Block

Beyond its role in antibiotic synthesis, the structural motifs present in this compound make it a versatile building block for a variety of other complex molecules. The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for its incorporation into larger structures. The bromine atoms can be replaced with other functional groups through nucleophilic substitution, or they can participate in organometallic coupling reactions. These features enable its use in the synthesis of a diverse range of pharmaceutical lead compounds.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [2]It may also cause an allergic skin reaction. Therefore, strict adherence to safety protocols is essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with its unique chemical reactivity, makes it an attractive building block for complex molecular architectures, most notably β-lactam antibiotics. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

-

Chemsrc. 2,3-Dibromo-2-methylpropanoic acid. [Link]

- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

PubChem. 2,3-Dibromo-2-methylpropanoic acid. [Link]

-

ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid. [Link]

-

Wikipedia. Propionic acid. [Link]

-

PubChem. 2,3-Dibromo-2-methylpentanoic acid. [Link]

-

SDFine. 2-bromopropionic acid (for synthesis). [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]

-

The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis. [Link]

-

ResearchGate. A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

-

Organic Chemistry Portal. β-Lactam synthesis. [Link]

-

PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. [Link]

-

Organic & Biomolecular Chemistry. Recent advances in β-lactam synthesis. [Link]

-

beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. [Link]

-

PubChem. 3,3-Dibromo-2-methylpropanoic acid. [Link]

-

CP Lab Safety. 2,3-Dibromo-2-methylpropanoic acid, 95% Purity, C4H6Br2O2, 10 grams. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,3-dibromo-2-methylpropanoate | C5H8Br2O2 | CID 534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,3-Dibromo-2-methylpropionic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dibromo-2-methylpropionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available, this guide synthesizes data from analogous compounds and established spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines detailed, field-proven protocols for acquiring such data, ensuring a self-validating system for experimental replication and verification.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄H₆Br₂O₂, is a halogenated carboxylic acid of interest in synthetic organic chemistry.[1] Halogenated compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of two bromine atoms and a carboxylic acid functional group makes this molecule a potentially valuable intermediate. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any synthetic pathway. This guide provides the foundational spectroscopic knowledge for researchers working with this and similar compounds.

Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The structure of this compound dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR. [2][3] * Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. [4] * To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. * Securely cap the NMR tube and label it appropriately.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Perform locking and shimming procedures to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans will likely be necessary.

-

Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the chemical shift of a known internal standard (like tetramethylsilane, TMS) to 0 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

-

FTIR Data Acquisition Workflow

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

-

Instrument and Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely. [5] * Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Data Acquisition:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. [5]

-

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the key absorption bands and compare their positions and shapes to the predicted values and correlation charts to confirm the presence of the carboxylic acid and carbon-bromine bonds.

-

Mass Spectrometry Data Acquisition Workflow

Caption: Standard workflow for mass spectrometry data acquisition.

-

Sample Introduction:

-

For a volatile compound like this compound, introduction via a gas chromatograph (GC-MS) or a direct insertion probe is suitable.

-

If using a direct probe, a small amount of the solid sample is placed in a capillary tube.

-

The sample is introduced into the high vacuum of the ion source, where it is heated to induce vaporization. [6]

-

-

Ionization and Analysis:

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [7][8]This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Examine the high-mass region of the spectrum for the molecular ion cluster to determine the molecular weight.

-

Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of two bromine atoms.

-

Propose logical fragmentation patterns to account for the major peaks in the spectrum.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in established chemical principles and data from analogous compounds. The provided protocols for NMR, IR, and mass spectrometry offer a robust framework for the experimental characterization of this molecule. By combining the predicted data with the described experimental workflows, researchers can confidently identify and characterize this compound, ensuring the integrity and success of their synthetic endeavors.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-